(3-Bromophenyl)triphenylsilane
Overview
Description
(3-Bromophenyl)triphenylsilane is an organosilicon compound with the molecular formula C24H19BrSi and a molecular weight of 415.40 g/mol . It is characterized by a bromine atom attached to a phenyl ring, which is further bonded to a triphenylsilane group. This compound is typically a white to light yellow crystalline powder .
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Bromophenyl)triphenylsilane can be synthesized through the reaction of 1,3-dibromobenzene with chlorotriphenylsilane in the presence of n-butyllithium (n-BuLi) as a base. The reaction is carried out in tetrahydrofuran (THF) at -78°C, followed by warming to room temperature and stirring for 12 hours. The product is then extracted, washed, dried, and recrystallized .
Industrial Production Methods: While specific industrial production methods are not detailed, the synthesis typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include additional purification steps such as distillation under reduced pressure and recrystallization .
Chemical Reactions Analysis
Types of Reactions: (3-Bromophenyl)triphenylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Coupling Reactions: It can participate in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: Catalysts like palladium or nickel are often used under inert atmospheres.
Major Products Formed:
Substitution Reactions: Products include substituted phenyltriphenylsilanes.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
(3-Bromophenyl)triphenylsilane is utilized in various scientific research fields:
Biology and Medicine: Its derivatives are explored for potential biological activities and as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3-Bromophenyl)triphenylsilane largely depends on its application. In organic synthesis, it acts as a precursor or intermediate, facilitating the formation of new bonds and structures. The bromine atom provides a reactive site for further chemical modifications, while the triphenylsilane group imparts stability and unique electronic properties to the molecule .
Comparison with Similar Compounds
- (4-Bromophenyl)triphenylsilane
- (3-Iodophenyl)triphenylsilane
- (3-Chlorophenyl)triphenylsilane
- Triphenylsilane
Comparison: (3-Bromophenyl)triphenylsilane is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs with different halogens or positions, it offers distinct advantages in specific synthetic applications, particularly in forming stable intermediates and products .
Properties
IUPAC Name |
(3-bromophenyl)-triphenylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrSi/c25-20-11-10-18-24(19-20)26(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYKIOBQNRWDQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC(=CC=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.